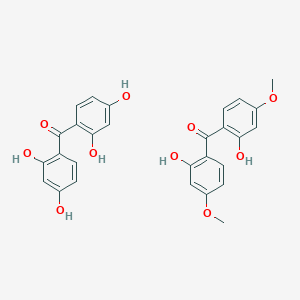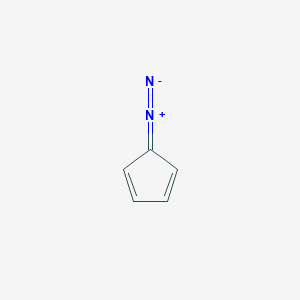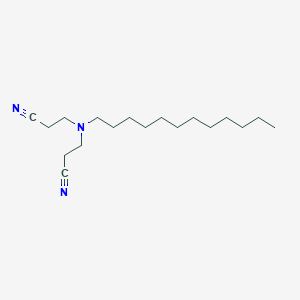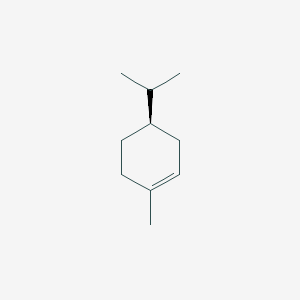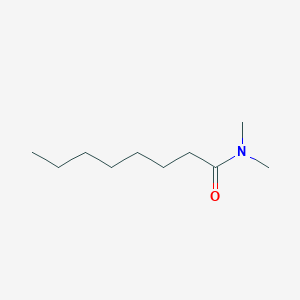
(3-溴丙基)膦酸
描述
“(3-Bromopropyl)phosphonic Acid” is a reagent used in the synthesis of amino-substituted aromatic and aliphatic phosphonic acid . It has an empirical formula of C3H8BrO3P and a molecular weight of 202.97 .
Molecular Structure Analysis
The molecular structure of “(3-Bromopropyl)phosphonic Acid” is represented by the formula C3H8BrO3P . The InChI representation is 1S/C3H8BrO3P/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) and the SMILES string is OP(O)(=O)CCCBr .
科学研究应用
Organic Synthesis Intermediary
(3-Bromopropyl)phosphonic Acid: is often used as an intermediate in organic synthesis. Its reactive bromine atom allows it to participate in various chemical reactions, making it a versatile building block for constructing more complex molecules. For instance, it can be used to synthesize phosphonate derivatives, which are valuable in medicinal chemistry .
安全和危害
“(3-Bromopropyl)phosphonic Acid” is classified as a skin corrosive substance (Skin Corr. 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has the signal word “Danger” and the hazard statement H314, which indicates that it causes severe skin burns and eye damage . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
作用机制
Target of Action
(3-Bromopropyl)phosphonic Acid is primarily used as a reagent in the synthesis of amino-substituted aromatic and aliphatic phosphonic acid . It is also used as a surfactant and catalyst .
Mode of Action
The compound interacts with its targets by participating in the synthesis of bioactive molecules. It is used as a precursor in the synthesis of these molecules .
Biochemical Pathways
It has been shown to be effective in the synthesis of phosphatidylcholine, albumin, and lipids .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
The result of the action of (3-Bromopropyl)phosphonic Acid is the successful synthesis of bioactive molecules, including amino-substituted aromatic and aliphatic phosphonic acid , phosphatidylcholine, albumin, and lipids .
Action Environment
The action of (3-Bromopropyl)phosphonic Acid can be influenced by environmental factors. For instance, it is soluble in water and most organic solvents at room temperature , which can affect its efficacy and stability. Additionally, it should be stored and transported away from strong oxidizers, acids, and bases to prevent reactions .
属性
IUPAC Name |
3-bromopropylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BrO3P/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOIECRVHUDBSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402578 | |
| Record name | (3-Bromopropyl)phosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopropyl)phosphonic Acid | |
CAS RN |
1190-09-6 | |
| Record name | (3-Bromopropyl)phosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Bromopropyl)phosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (3-bromopropyl)phosphonic acid interact with gallium nitride (GaN) surfaces, and what are the downstream effects on the material's properties? [, ]
A1: (3-Bromopropyl)phosphonic acid interacts with both polar and nonpolar GaN surfaces through its phosphonic acid group, forming a stable monolayer on the surface. [, ] This interaction effectively reduces the formation of gallium oxide, a common issue affecting GaN's performance. [, ] Moreover, this surface modification increases the hydrophobicity of GaN and can even enhance the photoluminescence emission of polar GaN samples. [, ] These effects are attributed to the passivation of surface states and the reduction of surface defects due to the presence of the organic monolayer. [, ]
Q2: Can (3-bromopropyl)phosphonic acid monolayers on silicon dioxide-free silicon surfaces undergo further modification, and what applications does this enable? []
A2: Yes, the terminal bromine atom in the (3-bromopropyl)phosphonic acid monolayer provides a versatile handle for secondary functionalization. [] For instance, the bromine can be substituted with a hydroxyl group, or other molecules like 4-fluorothiophenol can be attached through a secondary grafting process. [] This ability to further modify the surface after the initial monolayer formation opens up possibilities for targeted applications, such as creating highly selective biochemical sensors and platforms for controlled biological interactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



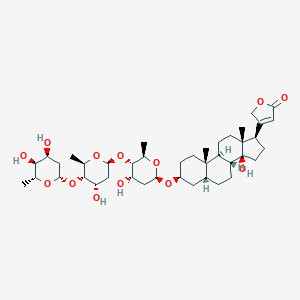
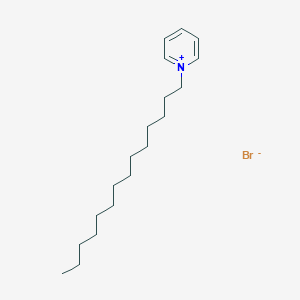

![N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline](/img/structure/B75467.png)
